2-cyclohexyl-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
Overview
Description
2-cyclohexyl-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17360725 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Palladium-catalyzed Cyclization : A study by Yoon and Cho (2015) describes a palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines, leading to 2-anilinohydroisoindoline-1,3-diones. This reaction showcases the potential for constructing complex molecular architectures relevant to compounds like 2-cyclohexyl-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide through palladium-catalyzed processes (Yoon & Cho, 2015).
Solvent Effects on Reactions : Research by SatoKikumasa et al. (1975) examines the influence of the solvent on the reaction of 2,6-dibromocyclohexanone with morpholine, highlighting how solvent choice can significantly affect the outcomes of chemical reactions involving cyclohexanone derivatives, potentially applicable to the synthesis or reactions of this compound (SatoKikumasa et al., 1975).
Chemical Properties and Applications
- Heterocyclic Derivative Syntheses : A study by Bacchi et al. (2005) on the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes could provide insights into methodologies for synthesizing or modifying compounds similar to this compound, highlighting the compound's potential applications in creating novel heterocyclic structures (Bacchi et al., 2005).
Properties
IUPAC Name |
2-cyclohexyl-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-18(21-12-15-7-4-10-26-15)13-8-9-16-17(11-13)20(25)22(19(16)24)14-5-2-1-3-6-14/h8-9,11,14-15H,1-7,10,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMZOMBKYRLDEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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